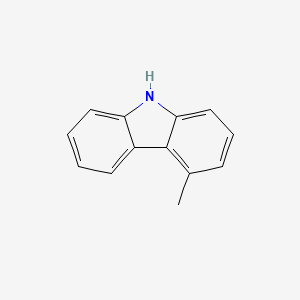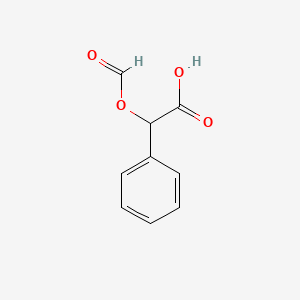
(R)-(Formyloxy)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(Formyloxy)phenylacetic acid, also known as ®-2-(Formyloxy)-2-phenylacetic acid, is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is a derivative of mandelic acid and is characterized by the presence of a formyloxy group attached to the phenylacetic acid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Formyloxy)phenylacetic acid typically involves the esterification of D-mandelic acid with formic acid in the presence of a solvent such as dichloromethane . The reaction is carried out at room temperature, followed by cooling to 0-10°C and the addition of activated carbon . The mixture is then stirred, and hydrogen chloride gas is precipitated during the process . The final product is obtained by filtering the activated carbon and recovering the solvent and excess formic acid under normal pressure .
Industrial Production Methods
In industrial settings, the production of ®-(Formyloxy)phenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The conversion rate of D-mandelic acid to ®-(Formyloxy)phenylacetic acid can reach up to 99.9% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
®-(Formyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyloxy group to a hydroxyl group.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Scientific Research Applications
®-(Formyloxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(Formyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The formyloxy group can undergo hydrolysis to release formic acid, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: A precursor to ®-(Formyloxy)phenylacetic acid, mandelic acid has similar structural features but lacks the formyloxy group.
Phenylacetic Acid: Another related compound, phenylacetic acid, differs in its functional groups and chemical properties.
Uniqueness
®-(Formyloxy)phenylacetic acid is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
29169-63-9 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R)-2-formyloxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
InChI Key |
YFRDJVJDAXMXSQ-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)OC=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
Key on ui other cas no. |
29169-63-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


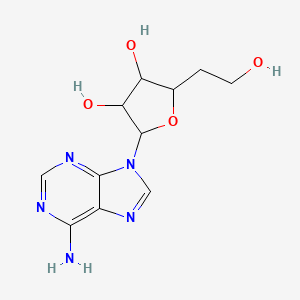
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)
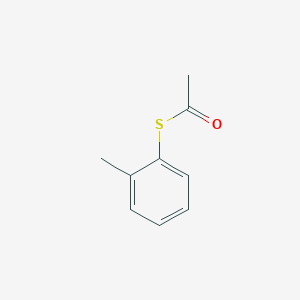
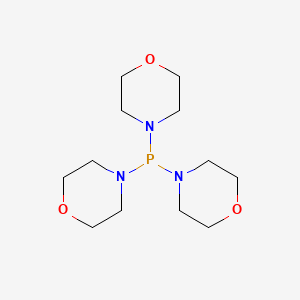
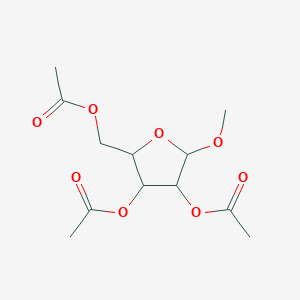
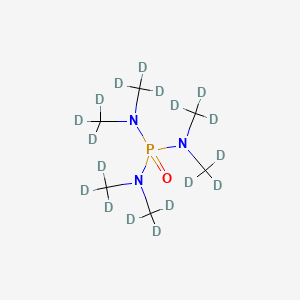
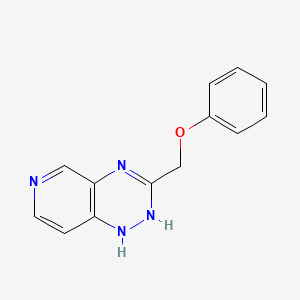
![guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B1605899.png)
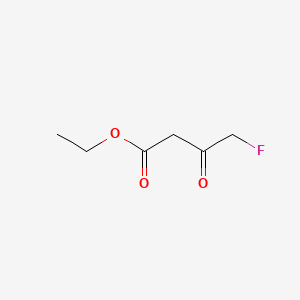
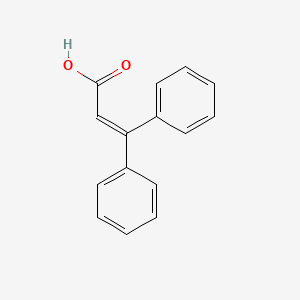
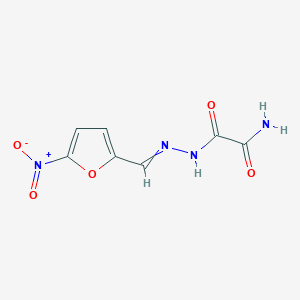
![6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1605908.png)
